Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2. It is a yellow solid with a molecular weight of 210.62 g/mol . This compound is part of the imidazo[1,5-a]pyridine family, known for its diverse applications in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with imidazole derivatives, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of solvents like pyridine and catalysts to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate: Similar structure but different positional isomers.
Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chlorine substitution and ester group make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-5-7-4-6(10)2-3-12(7)8/h2-5H,1H3 |
InChI Key |
SHLVSJZDHQTDIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.